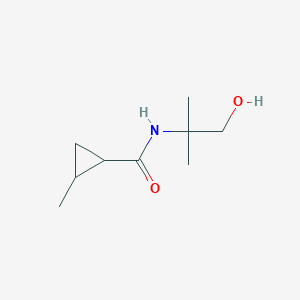
N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide, also known as clofibric acid amide, is a chemical compound that has been widely used in scientific research applications. It is a derivative of clofibrate, a lipid-lowering drug that has been used to treat hyperlipidemia since the 1960s. Clofibric acid amide has been found to have a variety of biochemical and physiological effects, which make it a valuable tool in laboratory experiments.
Wirkmechanismus
Clofibric acid amide acts as an agonist for PPARs, particularly PPARα and PPARγ. When it binds to these receptors, it induces a conformational change that allows them to bind to DNA and regulate the expression of target genes. This leads to a variety of effects on lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
Clofibric acid amide has been found to have a variety of biochemical and physiological effects, including the ability to reduce serum triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide in laboratory experiments is its ability to modulate PPAR activity, which makes it a valuable tool for studying lipid metabolism and inflammation. However, it is important to note that this compound acid amide may have off-target effects, and its use should be carefully controlled to avoid unwanted effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide. One area of interest is the development of more specific PPAR agonists that can target individual isoforms of the receptor. Another area of interest is the use of this compound acid amide in the treatment of metabolic diseases such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of this compound acid amide and its potential off-target effects.
Synthesemethoden
Clofibric acid amide can be synthesized by reacting 4-cyanophenyl isocyanate with 3,4-dichlorophenoxyacetic acid in the presence of a base. The reaction yields N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Clofibric acid amide has been used in a variety of scientific research applications, particularly in the fields of pharmacology and toxicology. It has been found to have a variety of effects on the body, including the ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-13-6-5-12(7-14(13)17)21-9-15(20)19-11-3-1-10(8-18)2-4-11/h1-7H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSYKPCVACXJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503335.png)
![4-[[(2-Phenoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B7503338.png)



![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503371.png)


![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7503402.png)

